molecular formula C20H17FN4O2 B2703842 N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine CAS No. 2191266-65-4

N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine

Cat. No.: B2703842
CAS No.: 2191266-65-4
M. Wt: 364.38
InChI Key: CBRZRMIKIFDNJD-UHFFFAOYSA-N
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Description

N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine is a chemical compound with the molecular formula C20H17FN4O2 and a molecular weight of 364.3730 g/mol This compound features a complex structure that includes a fluorophenoxy group, a benzoyl group, an azetidinyl group, and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituents involved.

Scientific Research Applications

N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups and reactivity.

Mechanism of Action

The mechanism of action of N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}pyrazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2/c21-15-4-6-17(7-5-15)27-18-3-1-2-14(10-18)20(26)25-12-16(13-25)24-19-11-22-8-9-23-19/h1-11,16H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRZRMIKIFDNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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